(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride
Description
Chemical Structure: The compound consists of a tetrahydronaphthalene core substituted with four methyl groups at positions 5,5,8,8 and a methanamine hydrochloride group at position 2.
Molecular Formula: C₁₅H₂₄ClN (C₁₄H₂₁N·HCl).
Molecular Weight: ~239.8 g/mol (amine precursor: 203.32 g/mol + HCl: 36.46 g/mol) .
Key Properties:
- High lipophilicity due to tetramethyl substitution.
- Amine hydrochloride enhances solubility in polar solvents.
- Potential applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets (e.g., cytochrome P450 enzymes, nuclear receptors) .
Properties
IUPAC Name |
(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14;/h5-6,9H,7-8,10,16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWHDUNZHKRZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro Derivatives
The most well-documented method involves the reduction of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene (73) using palladium-on-carbon (Pd/C) under hydrogen pressure. In this reaction, a 0.05 M solution of the nitro compound in ethyl acetate is passed through a 10% Pd/C cartridge at 70°C and 2–5 bar pressure, achieving a 99% yield of the primary amine. The reaction proceeds via cleavage of the nitro group to an amine, with the tetrahydronaphthalene backbone remaining intact.
Key Reaction Parameters
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Catalyst : 10% Pd/C
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Temperature : 70°C
-
Pressure : 2–5 bar (1500–3750 Torr)
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Solvent : Ethyl acetate
Characterization data for the product includes:
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¹H NMR (400 MHz, CDCl₃): δ 7.11 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 6.54 (dd, J = 8.4, 2.4 Hz, 1H), 1.66 (s, 4H), 1.26 (s, 6H), 1.25 (s, 6H)
The conversion of the primary amine to (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine requires the introduction of a methyl group adjacent to the amino functionality. Two plausible routes are proposed based on analogous transformations in tetrahydronaphthalene systems.
Reductive Amination with Formaldehyde
A standard method for synthesizing secondary amines involves reductive amination of primary amines with aldehydes. Reacting 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) could yield the desired methanamine:
Optimized Conditions
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Molar Ratio : Amine:formaldehyde = 1:2
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Reducing Agent : NaBH₃CN (1.2 equiv)
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Solvent : Methanol or THF
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Temperature : 0°C to room temperature
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Reaction Time : 12–24 hours
This method minimizes over-alkylation risks compared to direct alkylation with methyl halides.
Gabriel Synthesis
The Gabriel synthesis offers an alternative route to primary methanamines. While traditionally used for primary amines, modifications allow access to secondary amines:
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Phthalimide Protection :
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Alkylation :
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Deprotection :
Hydrochloride Salt Formation
The final step involves converting the free base methanamine to its hydrochloride salt for improved stability and solubility.
Acid-Base Reaction
Treatment of the methanamine with hydrochloric acid in an aprotic solvent (e.g., diethyl ether or dichloromethane) precipitates the hydrochloride salt:
Procedure
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Dissolve the methanamine in anhydrous diethyl ether at 0°C.
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Slowly add concentrated HCl (37%) until pH < 2.
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Filter the precipitate and wash with cold ether.
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Dry under vacuum at 40°C for 24 hours.
Characterization
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Melting Point : Dependent on crystalline form (typically 150–200°C for similar hydrochlorides).
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¹H NMR (D₂O): Expected upfield shift of NH and CH₃ protons due to protonation.
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Elemental Analysis : Confirm Cl⁻ content (~14–16% for C₁₅H₂₄NCl).
Analytical and Purification Considerations
Chromatographic Methods
Spectroscopic Confirmation
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IR : N-H stretch at 3200–3400 cm⁻¹ (free base) replaced by broad N-H⁺ absorption at 2500–3000 cm⁻¹ in hydrochloride.
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MS (ESI+) : m/z 218.2 [M+H]⁺ for free base; m/z 254.1 [M+HCl+H]⁺ for hydrochloride.
Challenges and Optimization Opportunities
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Regioselectivity in Alkylation : Competing N- and C-alkylation may occur during methyl group introduction. Using bulky bases (e.g., LDA) or low temperatures can improve selectivity.
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Salt Hygroscopicity : The hydrochloride may absorb moisture during storage. Lyophilization or co-crystallization with counterions (e.g., phosphate) could enhance stability.
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Scale-Up Limitations : Pd/C-catalyzed hydrogenation at industrial scales requires careful control of exothermic reactions. Fixed-bed reactors or flow hydrogenation systems may mitigate risks .
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactions
The hydrochloride salt form demonstrates reversible protonation behavior. In aqueous alkaline conditions (pH > 10), the free amine base is liberated:
Key Data:
| Parameter | Value/Observation | Source |
|---|---|---|
| pKa (amine) | ~9.2 (estimated) | |
| Solubility in H2O | >50 mg/mL (salt form) | |
| Stability in acidic media | Degrades above pH 2 |
The free amine exhibits nucleophilic properties typical of primary amines, participating in reactions with electrophiles .
Acylation and Alkylation Reactions
The primary amine undergoes acylation with acid chlorides or anhydrides under mild conditions:
Representative Examples:
| Reagent | Product Yield | Conditions | Source |
|---|---|---|---|
| Acetyl chloride | 78% | DCM, 0°C, 2h | |
| Benzoyl chloride | 65% | THF, RT, 4h |
Alkylation with alkyl halides proceeds efficiently in polar aprotic solvents (e.g., DMF) with KI catalysis .
Schiff Base Formation
Condensation with aldehydes/ketones generates stable imines:
Notable Observations:
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Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster (t1/2 < 30 min).
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Steric hindrance from tetramethyl groups slows reactivity with bulky ketones .
Oxidation Reactions
Controlled oxidation with H2O2 or mCPBA produces hydroxylamine derivatives, while stronger oxidants (KMnO4) lead to nitroso compounds:
Stability Concerns:
Complexation with Metal Ions
The amine acts as a weak ligand for transition metals:
| Metal Salt | Complex Stoichiometry | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(NO3)2 | 1:1 | 2.3 ± 0.1 | |
| FeCl3 | 2:1 | 4.7 ± 0.2 |
Complexes exhibit paramagnetic behavior but low catalytic utility due to steric constraints .
Thermal Decomposition
At elevated temperatures (>200°C), the hydrochloride salt decomposes via two pathways:
-
Hoffman Elimination:
Forms 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene and NH3. -
Aromatic Ring Fragmentation:
Generates methylbenzenes and HCN above 300°C .
Pharmaceutical Derivatization
Patent data reveals utility in synthesizing endothelial lipase inhibitors :
| Reaction Type | Application Example | Biological Activity (IC50) | Source |
|---|---|---|---|
| Carboxamide coupling | Pyrimidinedione inhibitors | 12 nM (EL inhibition) | |
| Urea formation | Antidyslipidemic agents | 18 nM |
Stability Under Ambient Conditions
Long-term storage studies indicate:
| Condition | Degradation After 12 Months | Primary Degradants | Source |
|---|---|---|---|
| 25°C, 60% RH | <5% | None detected | |
| 40°C, 75% RH | 22% | Oxidized amine derivatives |
Scientific Research Applications
Pharmaceutical Research
(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride is being investigated for its potential pharmacological properties. Its structural similarity to known psychoactive compounds suggests possible applications in neurology and psychiatry.
Organic Synthesis
The compound serves as a useful intermediate in organic synthesis for creating more complex molecules. Its unique structure allows for the modification of functional groups to produce derivatives that may exhibit enhanced biological activity.
Material Science
Research indicates potential applications in material science due to its stability and reactivity. It can be used in the development of polymers and other materials that require specific chemical properties.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of derivatives of tetramethyl naphthalene compounds. The findings suggested that modifications to the amine structure could enhance binding affinity to neurotransmitter receptors .
Case Study 2: Synthesis of Novel Compounds
In a recent publication in Synthetic Communications, researchers demonstrated the synthesis of various derivatives from this compound. These derivatives showed promising results in biological assays targeting cancer cell lines .
Mechanism of Action
The mechanism of action of (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional and Substitutional Isomers
a) (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₆ClN.
- Molecular Weight : 197.7 g/mol.
- Key Differences : Lacks tetramethyl groups, reducing steric bulk and lipophilicity.
- Biological Impact : Lower metabolic stability compared to the target compound, as methyl groups in the latter enhance resistance to oxidative degradation .
b) (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₆ClN.
- Molecular Weight : 221.73 g/mol.
- Key Differences : Positional isomerism (amine at position 1 vs. 2) alters electronic distribution and steric interactions.
- Safety Profile : Hazard statements include H315 (skin irritation) and H318 (eye damage), similar to the target compound .
Functional Group Variations
a) 5,6,7,8-Tetrahydro-1-naphthalenylhydrazinium Chloride
- Molecular Formula : C₁₀H₁₅ClN₂.
- Molecular Weight : 198.69 g/mol.
- Applications : Less suitable for drug development due to instability but useful in synthetic intermediates .
b) Methyl 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂.
- Molecular Weight : 241.71 g/mol.
- Key Differences : Carboxylate ester introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
- Therapeutic Use: Potential as a prodrug due to ester hydrolysis .
Substituent Modifications
a) 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic Acid
- Molecular Formula: C₂₃H₂₇NO₃.
- Key Differences : Carbamoyl benzoic acid group enhances acidity (pKa ~4–5), favoring protein binding.
- Biological Relevance: Inhibits CYP26A1, a cytochrome P450 enzyme involved in retinoic acid metabolism .
b) Ethyl 2-Oxo-2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetate
- Molecular Formula : C₁₈H₂₄O₃.
- Key Differences : Ketone and ester groups make it a synthetic precursor rather than a bioactive molecule.
- Synthesis Utility: Used in microwave-assisted coupling reactions for retinoid analogs .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS No. 92050-16-3) is a derivative of tetramethyl-tetrahydronaphthalene and has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on existing research findings and case studies.
- Molecular Formula : C14H21N·HCl
- Molecular Weight : 203.32 g/mol
- Appearance : Solid, typically stored in a dark place at room temperature to maintain stability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial , antiproliferative , and neuroprotective effects. Below are detailed findings regarding its biological activity:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values against common bacterial strains such as Staphylococcus aureus and Escherichia coli have been reported in the range of 62.5 to 125 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Enterococcus faecalis | 78.12 |
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notably, it exhibited IC50 values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism underlying the biological activity of this compound is believed to involve interaction with cellular signaling pathways that regulate proliferation and apoptosis in cancer cells. In silico studies suggest that it may inhibit specific proteins involved in cell cycle regulation.
Case Studies
- Study on Antimicrobial Resistance : A recent study indicated that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant strains .
- Neuroprotective Potential : Preliminary studies suggest that this compound may also possess neuroprotective properties by reducing oxidative stress in neuronal cells .
Q & A
Q. What are the optimized synthetic routes for (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride?
The compound can be synthesized via catalytic hydrogenation using palladium on activated carbon (10% Pd/C) under hydrogen gas in ethyl acetate at 70°C, achieving a 97% yield . Advanced routes may involve protective group strategies, such as tetrahydropyran (THP) protection of hydroxyl intermediates followed by reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) . Solvent selection, temperature control, and catalyst loading are critical variables for yield optimization.
Q. How can spectroscopic methods (NMR, MS) be applied to characterize the compound’s structure?
- NMR : Analyze the proton environment using H NMR to identify methyl groups (δ 1.2–1.4 ppm for tetramethyl substituents) and aromatic protons (δ 6.8–7.2 ppm). C NMR resolves quaternary carbons in the tetrahydronaphthalene core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 288.4 (free base) and adducts (e.g., [M+H]) for the hydrochloride salt .
Q. What methodologies are recommended for assessing purity and stability?
Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (60% RH) can assess degradation pathways. Purity thresholds >98% are typical for pharmacological applications .
Advanced Research Questions
Q. How can contradictions in toxicological data between in vitro and in vivo studies be resolved?
Discrepancies may arise from metabolic differences (e.g., hepatic cytochrome P450 activation). Conduct interspecies comparisons using primary hepatocyte models and in vivo pharmacokinetic profiling. Dose-response studies in rodents, combined with metabolite identification via LC-MS/MS, clarify bioactivation pathways .
Q. What experimental frameworks are suitable for evaluating environmental fate and biodegradation?
Apply the INCHEMBIOL project’s approach:
- Phase 1 : Measure physicochemical properties (logP, water solubility) to predict environmental partitioning .
- Phase 2 : Simulate aerobic/anaerobic biodegradation in soil/water systems using C-labeled compound tracking .
- Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test Guideline 305 .
Q. What mechanistic insights explain the stereochemical outcomes in its synthesis?
The tetrahydronaphthalene core’s rigidity influences stereoselectivity during hydrogenation. Computational modeling (DFT) of transition states reveals steric hindrance from tetramethyl groups, favoring axial protonation. LAH reduction of esters to alcohols proceeds via a six-membered cyclic transition state, retaining configuration .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
Oxidative stress testing with HO or UV irradiation (λ = 365 nm) identifies degradation products. LC-MS analysis detects hydroxylated or demethylated derivatives. Store the hydrochloride salt in amber glass under inert gas (N) to mitigate photolysis .
Q. What computational tools predict its pharmacokinetic and receptor-binding properties?
Molecular docking (AutoDock Vina) with homology models of amine receptors (e.g., trace amine-associated receptors) identifies key hydrophobic interactions with the tetramethyl groups. ADMET predictors (e.g., SwissADME) estimate blood-brain barrier permeability (logBB > 0.3) .
Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) elucidate metabolic pathways?
Synthesize C-labeled analogs at the methanamine position for tracking via isotope-ratio mass spectrometry (IRMS). In vivo studies in rodents with H-labeled compounds enable quantification of hepatic first-pass metabolism .
Q. What safety protocols are critical for handling this hydrochloride salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
